
(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound has a unique structure that includes a phenyl group and an acetic acid moiety, which may contribute to its distinct pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with glycine in the presence of a suitable catalyst to form the benzodiazepine ring. The phenyl group is introduced through a Friedel-Crafts acylation reaction, and the acetic acid moiety is added via esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of benzodiazepines by optimizing reaction conditions and minimizing by-products. The use of automated systems and advanced catalysts can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce benzodiazepine alcohols or amines.
Scientific Research Applications
(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various benzodiazepine derivatives with potential pharmacological activities.
Biology: The compound is used in studies investigating the interaction of benzodiazepines with biological receptors, particularly GABA receptors.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Industry: The compound is utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of (5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. By enhancing GABA binding activity, the compound exerts its anxiolytic and sedative effects. The molecular targets include GABA_A receptors, which play a crucial role in modulating neuronal excitability and synaptic transmission .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A widely used benzodiazepine with anxiolytic and muscle relaxant properties.
Clonazepam: Known for its anticonvulsant effects and used in the treatment of epilepsy.
Nitrazepam: Utilized for its hypnotic and sedative properties.
Uniqueness
(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid is unique due to its specific structural features, including the phenyl group and acetic acid moiety. These structural elements may contribute to its distinct pharmacological profile, differentiating it from other benzodiazepines in terms of potency, duration of action, and receptor affinity .
Properties
IUPAC Name |
2-(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16(21)10-13-11-18-17(12-6-2-1-3-7-12)14-8-4-5-9-15(14)19-13/h1-9,11,19H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNMEFALPMQPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(NC3=CC=CC=C32)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B7885403.png)

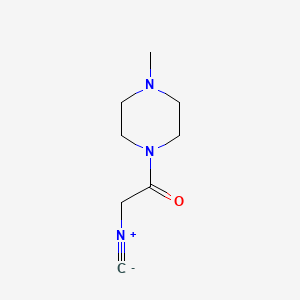
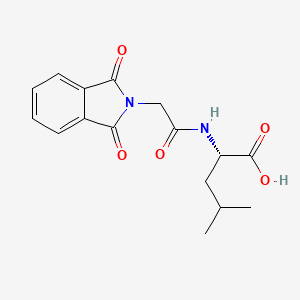
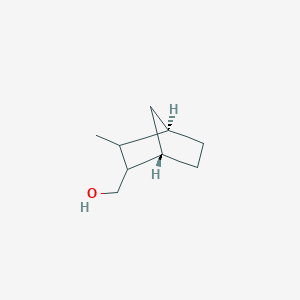
![(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7885443.png)
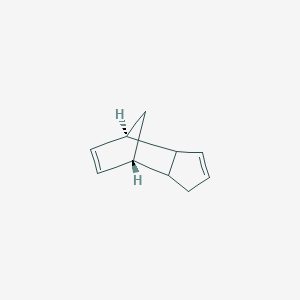

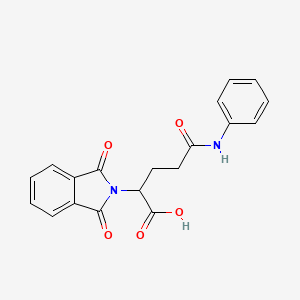

![6,7-dimethoxy-4-[(3R)-3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]quinazoline](/img/structure/B7885477.png)
![{1-oxo-7-[(1E)-pent-1-enyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl}acetic acid](/img/structure/B7885500.png)
![[7-(3,4-Difluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid](/img/structure/B7885508.png)
![[7-(3-Chlorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid](/img/structure/B7885513.png)
